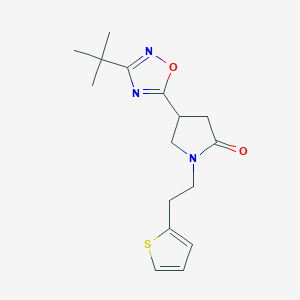
4-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is C16H22N4O2, and its structure includes a pyrrolidinone ring substituted with a thiophene and an oxadiazole moiety. This structural complexity is believed to contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer activity. The compound has shown moderate cytotoxic effects against various cancer cell lines. For instance, a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and lung carcinoma cells . The presence of the oxadiazole ring is crucial for its interaction with biological targets involved in cancer progression.
Antimicrobial Activity
Oxadiazole derivatives have also been reported to possess antimicrobial properties. A study highlighted that compounds containing the oxadiazole structure exhibited inhibitory effects against several bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function . The specific activity of the compound against pathogenic microorganisms remains an area for further investigation.
Anti-inflammatory Effects
Compounds similar to this compound have shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha. This property is critical for conditions characterized by chronic inflammation and may provide therapeutic avenues for diseases like rheumatoid arthritis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COX) .
- Cellular Pathway Modulation : By modulating signaling pathways associated with cell proliferation and survival, these compounds can induce apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that oxadiazoles may exhibit antioxidant properties, reducing oxidative stress within cells and contributing to their protective effects against neurodegenerative diseases .
Case Studies
| Study | Findings |
|---|---|
| Study A | Evaluated the cytotoxicity of related oxadiazole compounds on HeLa and CaCo-2 cell lines, reporting significant growth inhibition. |
| Study B | Investigated anti-inflammatory effects in a murine model, showing reduced levels of TNF-alpha and IL-6 in treated groups compared to controls. |
| Study C | Reported antimicrobial activity against Staphylococcus aureus with an MIC value indicating strong efficacy. |
Propiedades
IUPAC Name |
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-(2-thiophen-2-ylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)15-17-14(21-18-15)11-9-13(20)19(10-11)7-6-12-5-4-8-22-12/h4-5,8,11H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEUSERBHSULHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














